8-Chloro-5-isoquinolinesulfonyl Chloride
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Overview
Description
8-Chloro-5-isoquinolinesulfonyl Chloride is a chemical compound with the molecular formula C9H5Cl2NO2S and a molecular weight of 262.11. It is primarily used in organic synthesis and proteomics research . This compound is known for its role as a biochemical reagent and is utilized in various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-isoquinolinesulfonyl Chloride typically involves the chlorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with chlorosulfonic acid, followed by chlorination with thionyl chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5-isoquinolinesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Catalysts: Catalysts like pyridine or triethylamine are often used to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
8-Chloro-5-isoquinolinesulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-5-isoquinolinesulfonyl Chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can inhibit enzyme activity by modifying active site residues, thereby affecting molecular pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-Isoquinolinesulfonyl Chloride: Similar in structure but lacks the chlorine atom at the 8-position.
8-Bromo-5-isoquinolinesulfonyl Chloride: Similar but with a bromine atom instead of chlorine at the 8-position.
8-Methyl-5-isoquinolinesulfonyl Chloride: Similar but with a methyl group at the 8-position.
Uniqueness
8-Chloro-5-isoquinolinesulfonyl Chloride is unique due to the presence of the chlorine atom at the 8-position, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its electrophilicity and make it more suitable for specific synthetic applications compared to its analogs.
Properties
IUPAC Name |
8-chloroisoquinoline-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-8-1-2-9(15(11,13)14)6-3-4-12-5-7(6)8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPFRFWBDZCXBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1S(=O)(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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